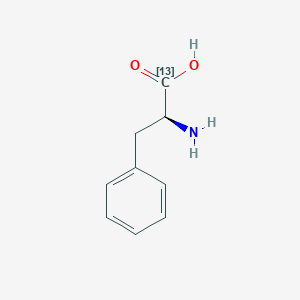

L-Phenylalanin-1-13C

Übersicht

Beschreibung

L-Phenylalanine-1-13C is an isotopically labeled analogue of L-phenylalanine, an essential aromatic amino acid. The “1-13C” designation indicates that the carbon atom at the first position of the phenylalanine molecule is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanine-1-13C has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of phenylalanine in biochemical pathways.

Biology: Helps in studying protein synthesis and degradation by incorporating the labeled amino acid into proteins.

Industry: Employed in the production of pharmaceuticals and dietary supplements, where isotopic labeling helps in quality control and tracing the metabolic fate of compounds.

Wirkmechanismus

Target of Action

L-Phenylalanine-1-13C is an isotopic analogue of L-phenylalanine . Its primary target is the enzyme phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of phenylalanine, converting it into tyrosine, a precursor for the synthesis of important neurotransmitters such as dopamine .

Mode of Action

L-Phenylalanine-1-13C interacts with phenylalanine hydroxylase, undergoing a reaction that results in the production of 13CO2 . This reaction is used to evaluate the activity of phenylalanine hydroxylase via a 13C phenylalanine breath test .

Biochemical Pathways

The primary biochemical pathway affected by L-Phenylalanine-1-13C is the phenylalanine metabolic pathway . In this pathway, phenylalanine is converted into tyrosine by phenylalanine hydroxylase. Tyrosine can then be further metabolized into important neurotransmitters such as dopamine .

Result of Action

The primary result of L-Phenylalanine-1-13C’s action is the production of 13CO2 , which can be detected in a breath test . This allows for the evaluation of phenylalanine hydroxylase activity, providing valuable information about phenylalanine metabolism .

Biochemische Analyse

Biochemical Properties

L-Phenylalanine-1-13C interacts with several enzymes and proteins. It is a substrate for the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine . This reaction is a critical step in the phenylpropanoid pathway, leading to the formation of various bioactive compounds .

Cellular Effects

L-Phenylalanine-1-13C has significant effects on various types of cells and cellular processes. For instance, high levels of this compound have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Phenylalanine-1-13C involves its interaction with biomolecules and its role in enzyme activation or inhibition. It binds to the active site of phenylalanine hydroxylase, facilitating the conversion of phenylalanine to tyrosine . This interaction plays a crucial role in regulating gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenylalanine-1-13C change over time. It has been observed that the compound’s stability and degradation, as well as its long-term effects on cellular function, vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Phenylalanine-1-13C vary with different dosages in animal models. High levels of this compound have been associated with changes in mitochondrial bioenergetics and induction of apoptosis

Metabolic Pathways

L-Phenylalanine-1-13C is involved in the phenylpropanoid pathway, a critical metabolic pathway in plants that leads to the formation of various bioactive compounds . It interacts with enzymes such as phenylalanine hydroxylase and plays a role in metabolic flux .

Subcellular Localization

The subcellular localization of L-Phenylalanine-1-13C is an area of active research. Some studies suggest that certain phenylalanine ammonia-lyases, which are key enzymes in the phenylpropanoid pathway, are specifically localized in the plasma membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine-1-13C typically involves the incorporation of the carbon-13 isotope into the phenylalanine molecule. One common method is the use of isotopically labeled precursors such as benzaldehyde or benzonitrile. These precursors undergo a series of chemical reactions, including electrocyclic ring-closure and aromatization, to form the labeled phenylalanine .

Industrial Production Methods

Industrial production of L-Phenylalanine-1-13C often involves microbial biosynthesis. Engineered strains of Escherichia coli can be used to produce phenylalanine from inexpensive aromatic precursors like benzyl alcohol. This method is cost-effective and allows for high yields of isotopically labeled phenylalanine .

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanine-1-13C undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form phenylpyruvate.

Reduction: The carboxyl group can be reduced to form phenylalaninol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

Oxidation: Phenylpyruvate

Reduction: Phenylalaninol

Substitution: Various substituted phenylalanine derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Tyrosine-1-13C: Another isotopically labeled amino acid used in metabolic studies.

L-Phenylalanine-2-13C: Labeled at the second carbon position, used for similar applications but provides different insights into metabolic pathways.

DL-Phenylalanine-1-13C: A racemic mixture of D- and L-phenylalanine labeled at the first carbon position.

Uniqueness

L-Phenylalanine-1-13C is unique due to its specific labeling at the first carbon position, which allows for precise tracking of its metabolic fate. This specificity makes it particularly valuable in studies where the exact position of the labeled carbon is crucial for understanding metabolic transformations .

Biologische Aktivität

L-Phenylalanine-1-13C is a stable isotope-labeled form of the essential amino acid L-phenylalanine, which plays a crucial role in various biological processes. This article delves into its biological activity, metabolism, and implications in research and therapeutic applications, supported by relevant data tables and case studies.

Overview of L-Phenylalanine

L-phenylalanine is an essential amino acid that must be obtained through diet as it cannot be synthesized by the human body. It serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of the carbon-13 isotope allows for enhanced tracking of metabolic pathways involving phenylalanine.

Metabolic Pathways

L-Phenylalanine undergoes several metabolic transformations in the body:

- Conversion to Tyrosine : Phenylalanine is hydroxylated to form tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH). This reaction is critical for neurotransmitter synthesis.

- Biosynthesis of Neurotransmitters : Tyrosine is further converted into dopamine, which is pivotal for mood regulation and cognitive functions.

The isotopic labeling with 13C enables researchers to trace these metabolic pathways more accurately through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Case Study 1: Nutritional Impact on Health

A study explored the effects of L-phenylalanine supplementation on individuals with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism. The administration of L-phenylalanine-1-13C allowed researchers to monitor metabolic responses and adjust dietary interventions effectively. The findings indicated that careful management of phenylalanine intake could prevent neurological damage while ensuring adequate neurotransmitter synthesis .

Case Study 2: Cancer Research

Research has investigated the potential of L-phenylalanine derivatives, including L-phenylalanine-1-13C, in targeting specific transport mechanisms in cancer cells. One study assessed the compound's selectivity for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors. The results showed that certain analogs exhibited enhanced LAT1 affinity, suggesting potential applications in drug delivery systems aimed at targeting cancer cells .

Table 1: Metabolic Conversion Rates of L-Phenylalanine

| Reaction | Enzyme | Conversion Rate (%) |

|---|---|---|

| L-Phenylalanine to Tyrosine | Phenylalanine Hydroxylase | 50% |

| Tyrosine to Dopamine | Tyrosine Hydroxylase | 30% |

| Dopamine to Norepinephrine | Dopamine β-Hydroxylase | 20% |

Table 2: LAT1 Selectivity of Phenylalanine Analogues

| Compound | LAT1 Affinity (Ki) | LAT2 Affinity (Ki) | Selectivity Ratio (LAT1/LAT2) |

|---|---|---|---|

| L-Phenylalanine | 15 μM | 45 μM | 3:1 |

| 2-Iodo-L-Phenylalanine | 5 μM | 50 μM | 10:1 |

| α-Methyl-L-Phenylalanine | 20 μM | 40 μM | 2:1 |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DMSOPOIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583968 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-86-7 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using L-Phenylalanine-1-13C in studying gliovirin biosynthesis?

A1: L-Phenylalanine-1-13C is a stable isotope-labeled variant of L-phenylalanine, an essential amino acid. The paper you provided, "Biosynthesis of gliovirin: incorporation of L-phenylalanine (1-13C)," likely investigates the incorporation of this labeled amino acid into the gliovirin molecule by the producing fungus. [] By tracing the 13C label within gliovirin using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain insights into the specific biochemical steps and enzymatic reactions involved in gliovirin's production. This understanding can be valuable for potentially manipulating the biosynthesis to produce gliovirin derivatives or related compounds with altered biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.